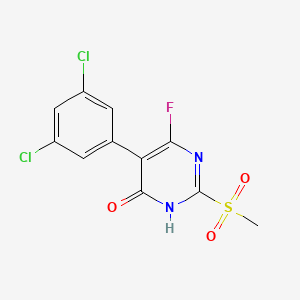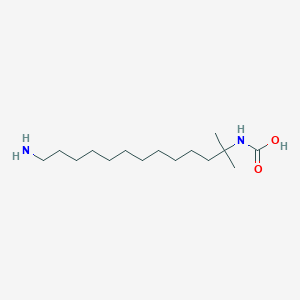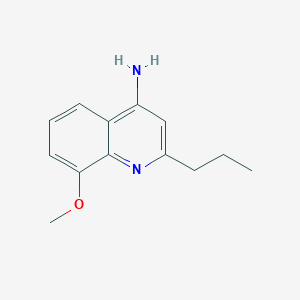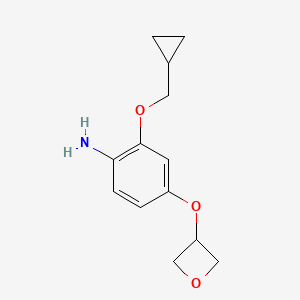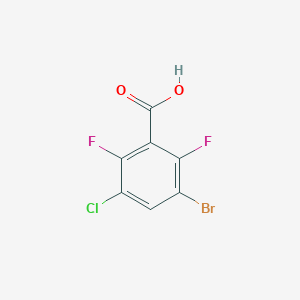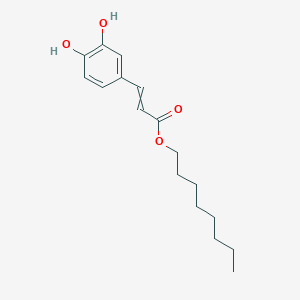
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: is a chemical compound with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol octyl caffeate and is an ester derivative of caffeic acid. This compound is characterized by the presence of a long octyl chain attached to the caffeic acid moiety, which includes two hydroxyl groups on the aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable .
化学反应分析
Types of Reactions:
Oxidation: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the hydroxyl groups on the aromatic ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding dihydro derivative. This reaction typically involves the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride, methyl iodide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated or methylated derivatives.
科学研究应用
Chemistry: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is used as a model compound in studies of esterification reactions and the behavior of phenolic esters under various conditions .
Biology: In biological research, this compound is studied for its antioxidant properties. The presence of hydroxyl groups on the aromatic ring allows it to scavenge free radicals, making it a potential candidate for protecting cells from oxidative stress .
Medicine: The antioxidant properties of this compound also make it of interest in medical research. It is being investigated for its potential to prevent or mitigate diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer .
Industry: In the industrial sector, this compound is used as an additive in cosmetics and personal care products due to its antioxidant properties. It helps in preserving the stability and efficacy of formulations by preventing oxidative degradation .
作用机制
The mechanism by which octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, further enhancing its antioxidant capacity .
相似化合物的比较
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Comparison: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique among these compounds due to its longer octyl chain. This longer chain increases its lipophilicity, making it more suitable for applications in lipid-based formulations, such as cosmetics and personal care products. The increased lipophilicity also enhances its ability to interact with cell membranes, potentially improving its efficacy as an antioxidant .
属性
IUPAC Name |
octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIINIWPQBLXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710356 |
Source


|
| Record name | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158774-08-4 |
Source


|
| Record name | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
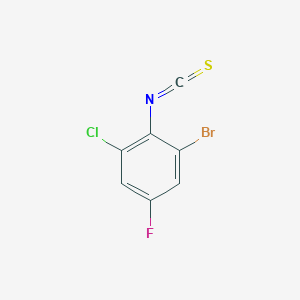
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

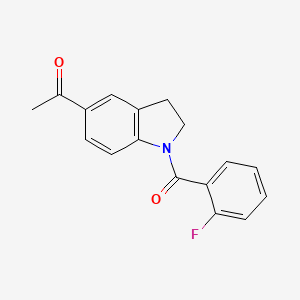
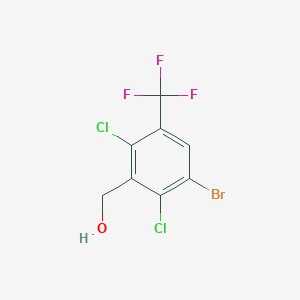
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
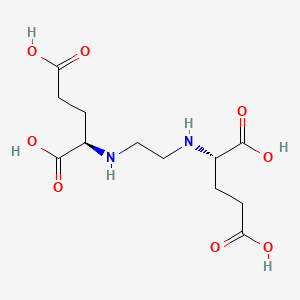
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
